An In-Depth Technical Guide to 2-Methyl-2-[(pyridin-2-yl)amino]propanoic acid: Structure, Properties, and Potential Applications
An In-Depth Technical Guide to 2-Methyl-2-[(pyridin-2-yl)amino]propanoic acid: Structure, Properties, and Potential Applications
This technical guide provides a comprehensive overview of 2-Methyl-2-[(pyridin-2-yl)amino]propanoic acid, a heterocyclic amino acid derivative. While direct extensive research on this specific molecule is not widely published, this document extrapolates its chemical structure, properties, and potential applications based on established chemical principles and data from closely related analogues. This guide is intended for researchers, scientists, and professionals in drug development who are interested in novel heterocyclic compounds.
Chemical Structure and Nomenclature
2-Methyl-2-[(pyridin-2-yl)amino]propanoic acid is a compound that incorporates a pyridine ring, an amino group, and a carboxylic acid moiety. The IUPAC name precisely defines its structure: a propanoic acid backbone with a methyl group and a (pyridin-2-yl)amino group both attached to the second carbon atom.
Caption: Chemical structure of 2-Methyl-2-[(pyridin-2-yl)amino]propanoic acid.
Physicochemical Properties
The physicochemical properties of 2-Methyl-2-[(pyridin-2-yl)amino]propanoic acid can be estimated based on its structural components. The presence of both a basic pyridine nitrogen and an acidic carboxylic acid group suggests zwitterionic character, which would influence its solubility and melting point.
| Property | Estimated Value | Notes |
| Molecular Formula | C9H12N2O2 | |
| Molecular Weight | 196.21 g/mol | |
| logP | ~0.5 - 1.5 | Estimated based on similar structures. The value will be pH-dependent. |
| pKa (acidic) | ~2-3 | For the carboxylic acid group, similar to other alpha-amino acids. |
| pKa (basic) | ~5-6 | For the pyridine nitrogen. |
| Melting Point | >200 °C (decomposes) | Expected to be high due to zwitterionic nature and potential for intermolecular hydrogen bonding. |
| Solubility | Soluble in polar solvents like water (pH-dependent), methanol, and DMSO.[1] | Insoluble in nonpolar solvents like hexane. |
Proposed Synthesis
A plausible synthetic route for 2-Methyl-2-[(pyridin-2-yl)amino]propanoic acid involves the reaction of 2-aminopyridine with a suitable alpha-halo acid derivative. A variation of the Strecker synthesis or a Buchwald-Hartwig amination could also be explored. A straightforward nucleophilic substitution is proposed below.
Synthetic Workflow
Caption: Proposed synthetic workflow for 2-Methyl-2-[(pyridin-2-yl)amino]propanoic acid.
Detailed Experimental Protocol
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Reaction Setup: To a solution of 2-aminopyridine (1.0 eq) in a polar aprotic solvent such as N,N-dimethylformamide (DMF), add 2-bromo-2-methylpropanoic acid (1.1 eq) and a non-nucleophilic base like potassium carbonate (K2CO3, 2.5 eq).
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Reaction: Heat the mixture at 80-100 °C under an inert atmosphere (e.g., nitrogen or argon) for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
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Work-up: After completion, cool the reaction mixture to room temperature and pour it into water.
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Extraction: Acidify the aqueous solution to a pH of approximately 3-4 with a dilute acid (e.g., 1M HCl) to protonate the pyridine ring and precipitate the product. Alternatively, extract the product with an organic solvent like ethyl acetate.
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Purification: The crude product can be purified by recrystallization or column chromatography on silica gel.
Spectroscopic Characterization
The structure of 2-Methyl-2-[(pyridin-2-yl)amino]propanoic acid can be confirmed using various spectroscopic techniques.
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¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the pyridine ring protons (typically in the δ 6.5-8.5 ppm range), a singlet for the two methyl groups on the propanoic acid backbone, and a broad singlet for the amino proton. The carboxylic acid proton may be observed as a very broad singlet or may exchange with residual water in the solvent.
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¹³C NMR: The carbon NMR spectrum should display signals for the five distinct carbons of the pyridine ring, the quaternary carbon of the propanoic acid, the methyl carbons, and the carboxyl carbon.
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Infrared (IR) Spectroscopy: The IR spectrum will likely show a broad O-H stretch from the carboxylic acid (around 3000 cm⁻¹), N-H stretching vibrations (around 3300-3400 cm⁻¹), a strong C=O stretch from the carboxylic acid (around 1700 cm⁻¹), and characteristic C=C and C=N stretching vibrations from the pyridine ring (1400-1600 cm⁻¹).
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Mass Spectrometry (MS): The mass spectrum should exhibit a molecular ion peak [M]+ or a protonated molecular ion peak [M+H]+ corresponding to the molecular weight of the compound.
Potential Biological Activity and Applications
While there is no specific biological data for 2-Methyl-2-[(pyridin-2-yl)amino]propanoic acid, its structural motifs suggest several areas of potential interest for drug discovery and development.
Peroxisome Proliferator-Activated Receptor (PPAR) Agonism
A series of novel pyridine-2-propanoic acids have been identified as potent dual PPARα/γ agonists with potential applications as antidiabetic agents.[2] The structural similarity of 2-Methyl-2-[(pyridin-2-yl)amino]propanoic acid to these compounds suggests that it could also exhibit activity at PPARs. Further investigation into its ability to modulate these receptors is warranted.
Metal Chelation and Antibacterial Activity
The presence of the pyridine nitrogen, the amino group, and the carboxylic acid creates a potential metal-chelating scaffold. Similar compounds, such as (6-methyl-pyridin-2-ylamino)-acetic acid, have been shown to coordinate with copper to enhance antibacterial activity.[3] This suggests that 2-Methyl-2-[(pyridin-2-yl)amino]propanoic acid and its metal complexes could be explored for their antimicrobial properties.
Prodrug Development
Amino acids are frequently used as moieties in prodrug design to improve the pharmacokinetic properties of parent drugs.[4] The amino acid structure of 2-Methyl-2-[(pyridin-2-yl)amino]propanoic acid makes it a candidate for use as a promoiety to enhance the solubility, absorption, or targeted delivery of other pharmacologically active agents.
Conclusion
2-Methyl-2-[(pyridin-2-yl)amino]propanoic acid is a heterocyclic amino acid with a unique combination of functional groups that suggest a rich potential for further investigation. Based on the chemistry of related compounds, a reliable synthetic route can be proposed, and its physicochemical and spectroscopic properties can be reasonably predicted. The structural similarities to known PPAR agonists and metal-chelating agents highlight promising avenues for future research in metabolic diseases and infectious diseases. This guide provides a solid foundation for researchers to begin exploring the chemistry and biological activity of this intriguing molecule.
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